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CAS No.: 25154-55-6

Cat. No.: B7756681 Get Quote

Executive Summary
2-Nitrophenol (o-Nitrophenol) represents a paradigmatic system for studying intramolecular

hydrogen bonding (IMHB) and electronic resonance in aromatic compounds. Unlike its isomers

(m- and p-nitrophenol), the ortho positioning of the hydroxyl (-OH) and nitro (-NO

) groups facilitates the formation of a stable six-membered chelate ring.

This guide provides a standardized computational workflow for researchers to characterize 2-
Nitrophenol. It synthesizes data from DFT studies (B3LYP/6-311++G(d,p)) to establish

benchmarks for geometry, vibrational spectroscopy, and reactivity descriptors relevant to drug

development and environmental degradation studies.

Theoretical Framework & Computational
Methodology
To achieve high-fidelity results that correlate with experimental X-ray and spectroscopic data,

the following computational parameters are recommended as the field standard.

The Standard Model
Theory Level: Density Functional Theory (DFT).[1][2][3][4][5][6]
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Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the most widely validated

functional for this organic system, providing an optimal balance between computational cost

and accuracy for vibrational frequencies.

Basis Set:6-311++G(d,p).[1][4][6][7]

Diffuse functions (++): Critical for describing the lone pairs on Oxygen and the anionic

character of the nitro group.

Polarization functions (d,p): Essential for accurately modeling the hydrogen bond

directionality.

Computational Workflow
The following self-validating workflow ensures that the calculated properties represent a true

minimum on the Potential Energy Surface (PES).
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Figure 1: Standardized computational workflow for the quantum chemical analysis of 2-
Nitrophenol.

Structural Dynamics: The Intramolecular Hydrogen
Bond

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b7756681?utm_src=pdf-body-img
https://www.benchchem.com/product/b7756681?utm_src=pdf-body
https://www.benchchem.com/product/b7756681?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7756681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The defining feature of 2-Nitrophenol is the intramolecular hydrogen bond (IMHB) between the

hydroxyl hydrogen and one of the nitro oxygens. This interaction locks the molecule into a

planar

symmetry, significantly altering its physicochemical properties compared to its isomers.

Geometry Parameters
Optimization at the B3LYP/6-311++G(d,p) level reveals the following characteristic parameters.

The formation of the O-H...O bond results in a slight elongation of the O-H bond compared to

phenol.

Parameter Atom Pair
Calculated
Value (Å/°)

Experimental
(XRD)

Deviation

Bond Length O(H)-H 0.992 Å 0.85-0.95 Å +0.04 Å

Bond Length O...H (H-bond) ~1.75 - 1.80 Å 1.80 Å < 2%

Bond Angle O-H...O 145° - 148° ~145° < 2%

Dihedral C-C-O-H 0.0° (Planar) 0.0° 0.0°

Note: DFT typically overestimates bond lengths slightly compared to XRD due to the latter

measuring electron density centroids rather than nuclear positions.

Stabilization Mechanism
The IMHB is not merely electrostatic; NBO (Natural Bond Orbital) analysis confirms a

significant charge transfer component. The lone pair of the nitro oxygen (

) donates electron density into the anti-bonding orbital of the hydroxyl group (

).

Donor Orbital
LP(O) Nitro

Acceptor Orbital
BD*(O-H) Hydroxyl

Hyperconjugation Stabilization Energy
E(2) ~ 12-15 kcal/mol

Results in
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Figure 2: Orbital interaction diagram illustrating the hyperconjugative stabilization of the

intramolecular hydrogen bond.

Electronic Properties & Reactivity
Understanding the Frontier Molecular Orbitals (FMOs) is crucial for predicting the molecule's

behavior in drug synthesis and environmental degradation.

HOMO-LUMO Gap
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO) serves as a proxy for kinetic stability and chemical

hardness.[8][9]

HOMO: Localized primarily on the phenol ring and hydroxyl group (electron donor).

LUMO: Delocalized over the nitro group and the ring (electron acceptor).

Calculated Gap (

):4.03 eV (approx).

This relatively low gap (compared to phenol's ~6.0 eV) indicates that 2-Nitrophenol is "softer"

and more polarizable, making it more reactive towards nucleophilic attacks and easier to

reduce.

Global Reactivity Descriptors
Using Koopmans' theorem, we derive the following descriptors to predict pharmaceutical

activity:
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Descriptor Formula Value (eV) Interpretation

Ionization Potential (I) ~7.2 eV
Energy required to

remove an electron.

Electron Affinity (A) ~3.2 eV
Energy released when

adding an electron.

Chemical Hardness (

)
~2.0 eV

Resistance to charge

transfer.

Electrophilicity Index (

)
High

Strong electrophilic

character due to -NO

.

Molecular Electrostatic Potential (MEP)
MEP mapping identifies reactive sites for drug docking:

Negative Potential (Red): Concentrated on the Nitro group oxygens and the Hydroxyl

oxygen. These are preferred sites for electrophilic attack or cation binding.

Positive Potential (Blue): Concentrated on the aromatic protons.

Implication: The IMHB "neutralizes" the hydroxyl proton's positive potential, reducing its

acidity compared to isomers where the proton is exposed.

Spectroscopic Validation
To validate the computational model, calculated vibrational frequencies must be scaled

(typically by 0.961 for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.

O-H Stretching: The hallmark of 2-Nitrophenol is the significant red-shift of the O-H

stretching frequency.

Free Phenol: ~3650 cm

2-Nitrophenol (Calc): ~3200 - 3250 cm
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Cause: The IMHB weakens the O-H bond force constant, lowering the frequency.

NO

Stretching: Asymmetric and symmetric stretches appear in the 1500-1300 cm

range, often coupled with ring vibrations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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